4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]butan-1-one
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Overview
Description
4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]butan-1-one is a synthetic organic compound that features an indole moiety and a piperazine ring. Compounds containing indole structures are often of interest due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]butan-1-one typically involves the following steps:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other methods.
Acylation of Piperazine: The piperazine ring is acylated using indole-3-acetyl chloride under basic conditions.
Coupling Reaction: The acylated piperazine is then coupled with a butanone derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, including considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl group in the butanone structure.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the indole or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Conditions vary depending on the specific substitution but may include reagents like halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound may serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It could be used in catalytic processes due to its unique structure.
Biology
Pharmacology: Compounds with indole structures are often investigated for their potential as pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents.
Medicine
Drug Development: The compound may be explored for its therapeutic potential in various diseases.
Industry
Material Science: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]butan-1-one would depend on its specific biological activity. Generally, indole-containing compounds interact with various molecular targets, including enzymes, receptors, and DNA. The piperazine ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-3-yl)butan-1-one: A simpler analog without the piperazine ring.
1-(1H-indol-3-ylacetyl)piperazine: Lacks the butanone moiety.
Uniqueness
The unique combination of the indole moiety, piperazine ring, and butanone structure in 4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]butan-1-one may confer distinct biological activities and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C26H28N4O2 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-1-[4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C26H28N4O2/c31-25(11-5-6-19-17-27-23-9-3-1-7-21(19)23)29-12-14-30(15-13-29)26(32)16-20-18-28-24-10-4-2-8-22(20)24/h1-4,7-10,17-18,27-28H,5-6,11-16H2 |
InChI Key |
XNAYFFAVIBCZTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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